molecular formula C23H24N4O4S B2562799 N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 933253-26-0

N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2562799
CAS No.: 933253-26-0
M. Wt: 452.53
InChI Key: QLZAFXGQEOEISC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide ( 933253-26-0) is a chemical compound with a molecular formula of C₂₃H₂₄N₄O₄S and a molecular weight of 452.53 g/mol . This high-purity compound is supplied for research purposes and is identified by several identifiers, including PubChem CID 5498573 and the internal code VU0502465-1 . The structural complexity of this molecule, which features multiple heterocyclic rings, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Scientific literature suggests that this compound has been used in physicochemical studies and research related to material sciences, indicating its value in foundational scientific exploration . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-9-15(2)25-23(24-14)32-13-19-10-20(29)21(31-4)11-27(19)12-22(30)26-18-7-5-17(6-8-18)16(3)28/h5-11H,12-13H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZAFXGQEOEISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and related acetamide derivatives:

Compound Name/ID Core Structure R Group on Acetamide Pyrimidine Substituents Additional Features
Target Compound 1,4-Dihydropyridin-4-one 4-Acetylphenyl 4,6-Dimethylpyrimidin-2-ylsulfanylmethyl 5-Methoxy, 4-oxo
2-[(5-acetamido-4,6-dioxo-1,5-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide [Ev2] 1,4,5,6-THPyrimidin-2,4,6-trione 4-Sulfamoylphenyl 5-Acetamido-4,6-dioxo Thioether linkage, sulfonamide group
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide [Ev4] Pyrimidine 4-Methylpyridin-2-yl 4,6-Dimethyl Simple thioacetamide
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide [Ev5] 1,6-Dihydropyrimidin-6-one 4-Phenoxyphenyl 4-Methyl-6-oxo Phenoxy aromatic group
S)-N-(1-((4,6-dioxo-1,4,5,6-THPyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [Ev6] 1,4,5,6-THPyrimidin-2,4,6-trione 4-Sulfamoylphenyl 4,6-Dioxo Hydroxyphenyl branch, sulfonamide
Key Observations:
  • Core Heterocycle: The target’s dihydropyridinone core is distinct from the dihydropyrimidinone systems in , and 6. This difference influences ring strain, hydrogen-bonding capacity, and conformational flexibility .
  • Substituent Effects: The 4-acetylphenyl group (target) enhances hydrophobicity compared to the sulfamoylphenyl () or phenoxyphenyl () groups, which confer polarity . The 4,6-dimethylpyrimidinylsulfanylmethyl side chain in the target increases steric bulk relative to simpler pyrimidine-thioacetamides (e.g., ) .
  • Functional Groups: The 5-methoxy group on the dihydropyridinone ring (target) may enhance metabolic stability compared to unsubstituted analogs.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • NMR Signatures: The 5-methoxy group (target) would produce a singlet near δ 3.8–4.1 ppm in $^1$H NMR, distinct from the δ 2.21 ppm methyl signal in . The acetyl group (δ ~2.5 ppm for CH$3$, δ ~200 ppm for carbonyl in $^{13}$C NMR) contrasts with sulfamoyl (δ ~7.5 ppm for NH$2$) or phenoxy (δ ~6.9–7.1 ppm) groups .
  • Solubility : The target’s acetylphenyl group reduces aqueous solubility compared to sulfamoyl-containing analogs (), which may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide?

  • Methodology : The compound’s synthesis likely involves nucleophilic substitution reactions. A comparable route for structurally related acetamides (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) involves reacting a thiol-containing pyrimidine derivative (e.g., 2-thio-4,6-dimethylpyrimidine) with a chloroacetamide intermediate (e.g., 2-chloro-N-(4-methylpyridin-2-yl)acetamide) under basic conditions. Solvent choice (e.g., DMF or ethanol), temperature (room temperature to reflux), and stoichiometric ratios (1:1 to 1:1.2) are critical for optimizing yield .

Q. How is crystallographic data validated for structurally complex acetamide derivatives?

  • Methodology : Use the SHELX suite (e.g., SHELXL) for structure refinement. Key parameters include:

  • R-factors : Ensure R1 < 0.05 for high-resolution data.
  • Displacement parameters : Check for reasonable anisotropic displacement ellipsoids.
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury or PLATON software.
    Cross-validation with simulated XRD patterns (e.g., via Mercury) can resolve discrepancies between experimental and calculated data .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Identify characteristic peaks (e.g., acetylphenyl protons at δ ~2.5 ppm, methoxy groups at δ ~3.8 ppm, and pyrimidine protons at δ ~6.5–8.5 ppm). Compare with structurally similar compounds (e.g., N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide, δ 2.03–8.53 ppm) .
  • LC-MS : Confirm molecular weight via [M+H]+ ion (e.g., m/z ~500–600 range, depending on substituents) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved in structurally similar acetamide derivatives?

  • Methodology :

  • Data harmonization : Compare datasets using the Cambridge Structural Database (CSD) to identify outliers.
  • Twinning analysis : Apply SHELXL’s TWIN/BASF commands to address twinning in crystals with complex substituents .
  • Validation tools : Use checkCIF/PLATON to flag geometric anomalies (e.g., unusual torsion angles in the dihydropyridinone moiety) .

Q. What strategies optimize reaction yields for introducing sulfanyl-methyl groups into pyrimidine-based acetamides?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., acetylphenyl groups) using tert-butoxycarbonyl (Boc) during sulfanyl-methylation.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. How can computational modeling predict the biological activity of this compound given its structural complexity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) based on the pyrimidine and acetamide moieties.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against analogs with known bioactivity (e.g., pyridinone derivatives in ) .

Q. What are the challenges in refining high-Z′ crystal structures for this compound, and how are they addressed?

  • Methodology :

  • Z′ > 1 : Use SHELXL’s PART command to handle independent molecules in the asymmetric unit.
  • Disorder modeling : Apply ISOR/SADI restraints for disordered sulfanyl-methyl or methoxy groups.
  • Density functional theory (DFT) : Validate hydrogen positions using Gaussian-optimized geometries .

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